Home > Products > Screening Compounds P101053 > 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine
1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine - 1351586-88-3

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

Catalog Number: EVT-2827937
CAS Number: 1351586-88-3
Molecular Formula: C20H26N2O3S
Molecular Weight: 374.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine

    SK3530 (5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one)

    • Compound Description: SK3530 is a novel phosphodiesterase type 5 (PDE5) inhibitor. Studies in rats investigated its metabolism, excretion, pharmacokinetic profile, and tissue distribution. [, , ] SK3530 exhibits low oral bioavailability due to extensive first-pass metabolism. []

    1-Methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine

    • Compound Description: This compound belongs to a series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives synthesized and evaluated for their antibacterial activity. [] The synthesis was optimized for yield.

    2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

    • Compound Description: This compound exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in in vitro studies. [] Its anti-MRSA activity was validated using membrane damage studies, and in silico docking studies were performed against specific MRSA proteins.

    1-Substituent-5-isopropyl-3,8-dimethylazulenyl sulfonyl piperazine derivatives

    • Compound Description: This series of guaiazulene derivatives exhibited potential anti-gastric ulcer activity in mice. [] Various substituents (R) were explored on the azulene sulfonyl piperazine scaffold.

    1-(2,4-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

    • Compound Description: This compound's crystal and molecular structure were analyzed using X-ray diffraction. [] The study revealed the piperazine ring adopts a chair conformation, and the crystal packing is stabilized by weak intermolecular interactions.
    • Compound Description: Compound 1 is a S100A2-p53 protein-protein interaction inhibitor. Four focused libraries were designed and synthesized based on Compound 1. [] These analogues were evaluated for their growth inhibitory activity against a panel of human cancer cell lines.

    1-Benzhydryl-4-methanesulfonyl-piperazine

    • Compound Description: This compound was synthesized and characterized by spectroscopic techniques and X-ray crystallography. [] The study revealed the piperazine ring adopts a chair conformation.

    1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine

    • Compound Description: This compound was synthesized and its structure confirmed by X-ray diffraction. [] The study revealed the piperazine ring exists in a chair conformation.

    N-(4-{[(Alkyl/aralkyl)(phenethyl)amino]sulfonyl}phenyl)acetamides

    • Compound Description: A series of these compounds were synthesized and evaluated for their antibacterial and lipoxygenase inhibition activities. []

    1-[3-(1H-indol-3-yl)propyl]-4-(2-phenylethyl)piperazine derivatives

    • Compound Description: These compounds are described as potential human 5-HT receptor ligands. [] The patent highlights the substitution pattern on the indole and phenethyl rings for their activity.

    (E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 5ab)

    • Compound Description: This compound, synthesized by integrating combretastatin-A4 acids with sulfonyl piperazine scaffolds, exhibited significant in vitro antiproliferative activity against a panel of human cancer cell lines. [] Notably, Compound 5ab demonstrated potent inhibition of tubulin assembly.

    1-(phenoxyethyl)-piperazine derivatives

    • Compound Description: This series of compounds, previously identified as hypotensive agents, were evaluated for their antioxidant properties in human venous blood samples. []

    1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives

    • Compound Description: These derivatives were synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. []

    [2-14C] Fantofarone (1-[4-[3-N-methyl-N-[3,4-dimethyl-β-phenethyl]aminopropyloxy]benzenesulfonyl]-2-isopropyl[2-14C]indolizine)

    • Compound Description: This radiolabeled compound was synthesized for potential use in research or diagnostics. [] The specific radioactivity of the final product was determined.
    • Compound Description: This compound, characterized by its alkynyloxyphenethyl amide moiety, belongs to a series of bactericidal compounds. [] The patent highlights the plant protection properties of these derivatives.

    {(4-Substituted piperazine-1-sulfonylmethyl)alkyl}-N-hydroxyformamide compounds

    • Compound Description: These compounds are patented as metalloproteinase inhibitors. [] The patent outlines the general formula and potential therapeutic applications of these derivatives.

    2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives

    • Compound Description: This series of compounds were synthesized and evaluated for their enzyme inhibitory activity, antibacterial activity, and cytotoxicity. []
    • Compound Description: This compound is an oxidative impurity of the BCL-2 inhibitor Venetoclax. [] Its formation was observed during oxidative stress degradation studies of Venetoclax.

    2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    • Compound Description: VHA is another oxidative impurity of Venetoclax, formed through the Meisenheimer rearrangement of Venetoclax N-oxide (VNO). []

    Hydrazones of 1,4-bis-[α-(o-acetylhydrazino)phenethyl]piperazine

      N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N-(2-chloro-3-fluorophenyl)urea

      • Compound Description: This compound's p-toluenesulfonate salt is described in a patent related to its preparation, pharmaceutical compositions, and potential use in treating IL-8 mediated diseases such as asthma and COPD. []
      • Compound Description: This series of piperazine derivatives, including 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives, were evaluated for their affinity towards α1- and α2-adrenoceptors. [] Several compounds displayed strong α1-antagonistic activity.

      [18F]DASA-23 (1-((2-fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine)

      • Compound Description: [18F]DASA-23 is a novel PET radiotracer developed to measure pyruvate kinase M2 (PKM2) levels. [, , , ] Studies demonstrated its ability to delineate glioblastoma from healthy brain tissue in mice and humans.

      Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) and Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one)

      • Compound Description: These compounds were evaluated as potential selective 5-HT7 receptor PET radioligands. [] They demonstrated specific binding in the pig brain in accordance with 5-HT7 receptor distribution.

      Dipeptidyl peptidase IV (DPP-IV) inhibitors

      • Compound Description: These compounds were designed to explore the effect of replacing the 2-benzylpiperazine ring system of a known DPP-IV inhibitor with piperidine and pyrrolidine rings. []

      N-({5-chloro-6-[(4-fluorotetrahydro-2H-pyran-4-yl)methoxy]pyridin-3-yl}sulfonyl)-4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazol-4-yl)oxy]benzamide

      • Compound Description: This compound is a selective Bcl-2 inhibitor, investigated for its potential in treating systemic lupus erythematosus, lupus nephritis, and Sjögren's syndrome. []

      (R)-3,3,3-Trifluoro-2-(5-(((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-yl)sulfonyl)thiophen-2-yl)-2-hydroxypropanamide (HSD-621)

      • Compound Description: This compound is a potent and selective 11β-HSD1 inhibitor, identified as a potential therapeutic agent for treating Type 2 Diabetes. [] HSD-621 demonstrated efficacy in reducing glucose and insulin levels in diet-induced obesity mice models.
      • Compound Description: These piperazine derivatives were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. [] Both compounds exhibited anti-maximal electroshock seizure activity.

      1-(4-[18F]fluorophenyl)piperazine

      • Compound Description: This compound serves as a precursor for the radiosynthesis of [18F]-labeled ligands for positron emission tomography studies, specifically targeting serotonergic receptors (5-HT2 antagonist). []

      Properties

      CAS Number

      1351586-88-3

      Product Name

      1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

      IUPAC Name

      1-(2-phenoxyethylsulfonyl)-4-(2-phenylethyl)piperazine

      Molecular Formula

      C20H26N2O3S

      Molecular Weight

      374.5

      InChI

      InChI=1S/C20H26N2O3S/c23-26(24,18-17-25-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10H,11-18H2

      InChI Key

      JGTBJBLFYNLHBD-UHFFFAOYSA-N

      SMILES

      C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCOC3=CC=CC=C3

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.